molecular formula C22H25NO B594089 2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone CAS No. 1427325-88-9

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

Cat. No.: B594089
CAS No.: 1427325-88-9
M. Wt: 319.4 g/mol
InChI Key: DQMIYWJJSIRLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

    Target of Action

    The primary target of JWH 251 3-methylphenyl isomer is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the body, which plays a role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.

    Mode of Action

    JWH 251 3-methylphenyl isomer acts as a cannabimimetic indole, showing a high affinity for the CB1 receptor . It binds to the CB1 receptor with a Ki value of 29 nM , indicating a strong binding affinity. This interaction triggers a series of biochemical reactions within the cell.

    Pharmacokinetics

    Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.

Safety and Hazards

This product is intended for forensic purposes . It is not for human or veterinary use . In the United States, all CB 1 receptor agonists of the 3-phenylacetylindole class such as JWH-251 are Schedule I Controlled Substances .

Future Directions

The biological and toxicological properties of this compound have not been characterized . Therefore, future research could focus on these aspects to better understand the potential uses and risks of JWH 251 3-methylphenyl isomer.

Chemical Reactions Analysis

Types of Reactions: JWH 251 3-methylphenyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIYWJJSIRLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017294
Record name JWH-251 3-Methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-88-9
Record name JWH-251 3-Methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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